molecular formula C18H19NO5 B14711160 Anhydroevoxine CAS No. 24099-25-0

Anhydroevoxine

Cat. No.: B14711160
CAS No.: 24099-25-0
M. Wt: 329.3 g/mol
InChI Key: ZFZSGUNUXDDUOD-UHFFFAOYSA-N
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Description

Anhydroevoxine is a quinoline alkaloid primarily isolated from plants in the Rutaceae family, notably Choisya Aztec-Pearl (a hybrid of C. ternata and C. dumosa var. arizonica) . Structurally, it belongs to the furoquinoline subclass, characterized by a fused furan and quinoline ring system. Its biosynthesis involves prenylation and oxidative modifications, as evidenced by its derivation from precursors like 7-isopentenyloxy-γ-fagarine .

Properties

IUPAC Name

7-[(3,3-dimethyloxiran-2-yl)methoxy]-4,8-dimethoxyfuro[2,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-18(2)13(24-18)9-23-12-6-5-10-14(16(12)21-4)19-17-11(7-8-22-17)15(10)20-3/h5-8,13H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZSGUNUXDDUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)COC2=C(C3=C(C=C2)C(=C4C=COC4=N3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946932
Record name 7-[(3,3-Dimethyloxiran-2-yl)methoxy]-4,8-dimethoxyfuro[2,3-b]quinolinato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24099-25-0
Record name Anhydroevoxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024099250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-[(3,3-Dimethyloxiran-2-yl)methoxy]-4,8-dimethoxyfuro[2,3-b]quinolinato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: Anhydroevoxine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroperoxides .

Mechanism of Action

The mechanism of action of anhydroevoxine involves several pathways:

Comparison with Similar Compounds

Key Pharmacological Properties :

  • Antinociceptive Activity: Anhydroevoxine (3–10 mg/kg) exhibits dose-dependent analgesic effects in murine models, peaking at 120 minutes post-administration and involving opioid and adrenergic pathways .
  • Antifungal Activity : Inhibits growth of Colletotrichum fragariae, Botrytis cinerea, and Fusarium oxysporum at 50–150 μM .
  • Antioxidant Activity : Reduces reactive oxygen species (ROS) in leukocytes by 71% at 30 µg/mL .
  • Yield in Extracts: 2.43% in C. Aztec-Pearl ethanol extract ; 0.5% in C. ternata .

Comparison with Structurally and Functionally Similar Compounds

Choisyine

Structural Similarity: Both isolated from C. Aztec-Pearl; share a quinoline backbone but differ in substituents . Pharmacological Comparison:

Parameter This compound Choisyine
Antinociceptive Peak Time 120 minutes 150 minutes
Dose Efficacy Effective at 3–10 mg/kg Effective at 3–10 mg/kg
Mechanism Opioid + adrenergic pathways Opioid + NO pathways
Antioxidant Activity 71% ROS inhibition at 30 µg/mL 64% ROS inhibition at 30 µg/mL

Key Difference: Choisyine’s delayed peak activity and nitric oxide (NO) pathway involvement contrast with this compound’s adrenergic modulation .

Evoxine

Structural Relationship: Both are furoquinoline alkaloids; this compound is a dehydration product of evoxine . Functional Comparison:

  • Antimicrobial Activity : Evoxine (MIC 50–150 μM) and this compound show similar antifungal spectra but differ in potency against specific pathogens like Phomopsis obscurans .

Dictamnine

Structural Similarity: A simpler furoquinoline lacking prenyl groups . Functional Contrast:

  • Antifungal Activity : Dictamnine (MIC 125.6 μM against Cladosporium cucumerinum) is less potent than this compound .
  • Cytotoxicity : Dictamnine exhibits weak cytotoxicity, whereas this compound’s precursor (7-isopentenyloxy-γ-fagarine) is highly cytotoxic .

Skimmianine

Structural Features: Shares the furoquinoline core but with methoxy substitutions . Functional Differences:

  • Antimicrobial Spectrum : Skimmianine inhibits L. gongylophorus but is less effective against Colletotrichum spp. compared to this compound .
  • Antioxidant Activity : Co-isolated with this compound in V. glomerata, but quantitative data is unavailable .

Table 1: Antinociceptive and Antioxidant Profiles

Compound Antinociceptive Dose (mg/kg) Peak Time (min) ROS Inhibition (%)
This compound 3–10 120 71
Choisyine 3–10 150 64
Morphine 1–10 60–90 N/A

Table 2: Antifungal Activity (MIC Range)

Compound C. fragariae B. cinerea F. oxysporum
This compound 50–150 μM 50–150 μM 50–150 μM
Flindersine 50–100 μM 50–100 μM 50–100 μM
Dictamnine >150 μM >150 μM >150 μM

Mechanistic and Structural Insights

  • Pathway Specificity: this compound uniquely engages adrenergic receptors (reversed by yohimbine), whereas Choisyine and evoxine rely more on NO and opioid systems .

Contradictions and Limitations

  • Yield Variability : Discrepancies in extraction yields (2.43% vs. 0.5%) may reflect differences in plant sources or methodologies .

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